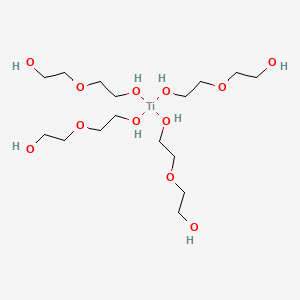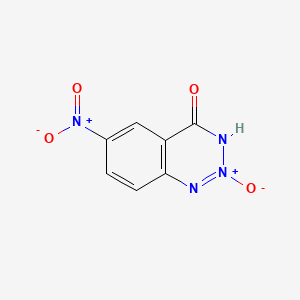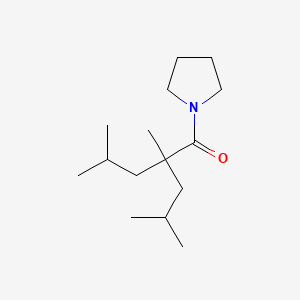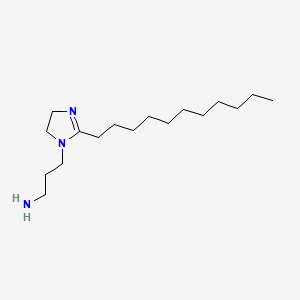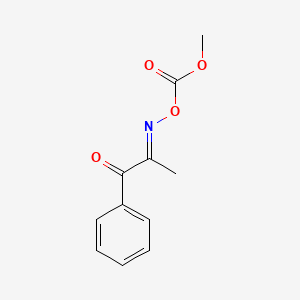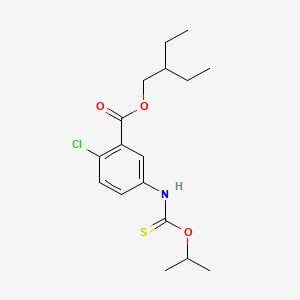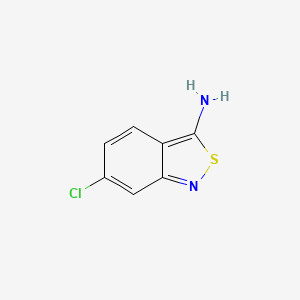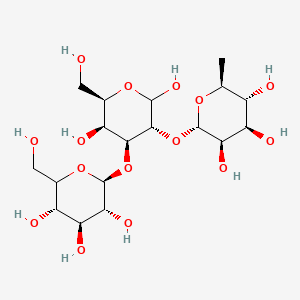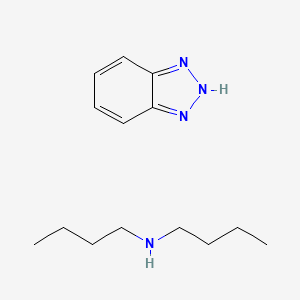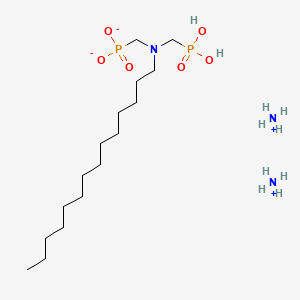
Zinc, bis(O,O-didodecyl phosphorodithioato-kappaS,kappaS')-, (T-4)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc, bis(O,O-didodecyl phosphorodithioato-kappaS,kappaS’)-, (T-4)- is a complex organozinc compound It is characterized by the presence of two O,O-didodecyl phosphorodithioate ligands coordinated to a central zinc atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Zinc, bis(O,O-didodecyl phosphorodithioato-kappaS,kappaS’)-, (T-4)- typically involves the reaction of zinc salts with O,O-didodecyl phosphorodithioic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Zn2++2(O,O-didodecyl phosphorodithioic acid)→Zinc, bis(O,O-didodecyl phosphorodithioato-kappaS,kappaS’)-, (T-4)-
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar principles. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Zinc, bis(O,O-didodecyl phosphorodithioato-kappaS,kappaS’)-, (T-4)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can also occur, typically involving the reduction of the zinc center.
Substitution: The ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized phosphorodithioate derivatives, while substitution reactions can produce a variety of substituted zinc complexes.
Applications De Recherche Scientifique
Zinc, bis(O,O-didodecyl phosphorodithioato-kappaS,kappaS’)-, (T-4)- has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial agent.
Industry: It is used in the formulation of lubricants and additives due to its anti-wear properties.
Mécanisme D'action
The mechanism by which Zinc, bis(O,O-didodecyl phosphorodithioato-kappaS,kappaS’)-, (T-4)- exerts its effects involves the interaction of the zinc center with various molecular targets. The phosphorodithioate ligands play a crucial role in stabilizing the zinc center and facilitating its interactions with other molecules. The pathways involved may include coordination to biological macromolecules, leading to changes in their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Zinc, bis(O,O-diethyl phosphorodithioato-kappaS,kappaS’)-, (T-4)-
- Zinc, bis(O,O-dioctyl phosphorodithioato-kappaS,kappaS’)-, (T-4)-
Uniqueness
Zinc, bis(O,O-didodecyl phosphorodithioato-kappaS,kappaS’)-, (T-4)- is unique due to its long alkyl chains, which impart distinct physical and chemical properties. These properties include enhanced solubility in non-polar solvents and improved anti-wear characteristics, making it particularly useful in industrial applications.
Propriétés
Numéro CAS |
4563-56-8 |
|---|---|
Formule moléculaire |
C48H100O4P2S4Zn |
Poids moléculaire |
996.9 g/mol |
Nom IUPAC |
zinc;didodecoxy-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/2C24H51O2PS2.Zn/c2*1-3-5-7-9-11-13-15-17-19-21-23-25-27(28,29)26-24-22-20-18-16-14-12-10-8-6-4-2;/h2*3-24H2,1-2H3,(H,28,29);/q;;+2/p-2 |
Clé InChI |
VWGNBDXPMRWFAD-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCOP(=S)(OCCCCCCCCCCCC)[S-].CCCCCCCCCCCCOP(=S)(OCCCCCCCCCCCC)[S-].[Zn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




